6-Chloro-3-hydroxypyridazine

Vue d'ensemble

Description

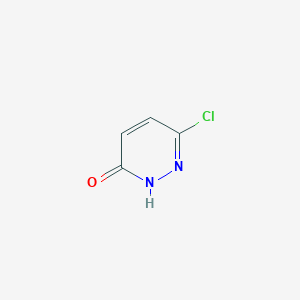

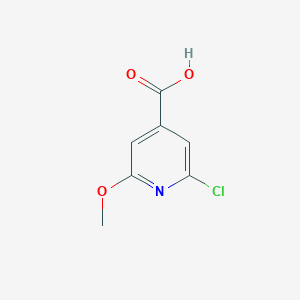

6-Chloro-3-hydroxypyridazine, also known as 6-Chloro-3 (2H)-pyridazinone, is a chemical compound with the molecular formula C4H3ClN2O . It appears as a white to almost white crystalline powder .

Synthesis Analysis

The synthesis of 6-Chloro-3-hydroxypyridazine can be achieved through several methods. One method involves the use of potassium acetate and acetic acid in water at 140°C for approximately 70 minutes under microwave conditions . Another method involves the use of sodium hydroxide in water at 80°C for 2 hours .Molecular Structure Analysis

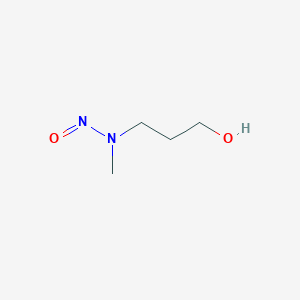

The molecular structure of 6-Chloro-3-hydroxypyridazine is represented by the SMILES string ClC1=CC=C(O)N=N1 . The InChI key for this compound is YICPBKWYZXFJNB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

6-Chloro-3-hydroxypyridazine has a molecular weight of 130.53 . It has a melting point range of 140 - 144 °C . The compound is a crystal in form .Applications De Recherche Scientifique

Synthesis of Transition Metal Complexes

6-chloropyridazin-3-ol has been used in the synthesis of transition metal complexes. A new class of pyridazine-based Iron (II), Nickel (II), and Copper (II) metal complexes were synthesized from a ligand derived from the condensation of 2-(6-chloropyridazin-3-yl)hydrazine and pyridine-2-acetaldehyde . The spectroscopic evidence specifies that the ligands behave as a tridentate ligand through the nitrogen atom of pyridine-2-acetaldehyde, nitrogen atoms of azomethine group and pyridazine ring .

Biological Activities

The ligand and its six metal complexes were evaluated for their in vitro antibacterial activity against Staphylococcus aureus (MTCC 96), Streptococcus pyogenes (MTCC 442), Escherichia coli (MTCC 443), Pseudomonas aeruginosa (MTCC 1688) strains, and in vitro antifungal activity against Candida albicans (MTCC 227), Aspergillus niger (MTCC 282), and Aspergillus clavatus (MTCC 1323) strains .

Anticancer Activities

Cytotoxicity assays against human colon cancer MiaPaCa-2 and PanC-1 cell lines in vitro were completed for the ligand (L1) by 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium by (MTT) method .

Molecular Docking Studies

The optimized structures of the ligand and its complexes have been used to accomplish molecular docking studies with receptors of DNA Gyrase (PDB ID-1aj6) enzyme to determine the most preferred mode of interaction .

Research and Development

6-Chloropyridazin-3-ol is a useful research chemical . It is used in various research and development activities .

Synthesis of Other Compounds

6-Chloropyridazin-3-ol can be synthesized from 3,6-Dichloropyridazine and Ethanol .

Safety And Hazards

Propriétés

IUPAC Name |

3-chloro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-3-1-2-4(8)7-6-3/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICPBKWYZXFJNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NNC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30291363 | |

| Record name | 6-chloropyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3-hydroxypyridazine | |

CAS RN |

19064-67-6 | |

| Record name | 6-Chloro-3-hydroxypyridazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloropyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What synthetic methods can be employed to functionalize 6-chloropyridazin-3(2H)-one and what are their limitations?

A1: Two main synthetic approaches for functionalizing 6-chloropyridazin-3(2H)-one are highlighted in the research:

- Solid-Phase Synthesis: This method utilizes a Wang resin to immobilize the 3-chloropyridazine moiety. [] Two strategies are described: direct nucleophilic substitution of 3,6-dichloropyridazine with the resin and a Mitsunobu reaction with 6-chloropyridazin-3-ol. While effective, the Mitsunobu reaction encountered regioselectivity challenges. [] Subsequent Suzuki coupling with arylboronic acids allowed for the introduction of various aryl substituents. []

Q2: What challenges arise when using Grignard reagents for functionalizing 6-chloropyridazin-3(2H)-one derivatives?

A2: While Grignard reagents offer a versatile route for introducing substituents, their use with 6-chloropyridazin-3(2H)-one derivatives can lead to unexpected outcomes. Instead of the anticipated 5-substituted products, reactions with 2-benzyl-5-halopyridazin-3(2H)-ones and Grignard reagents, followed by electrophilic quenching, yielded 4,5-disubstituted pyridazin-3(2H)-ones. [] This unexpected cine substitution arises from the anionic σ(H)-adduct being quenched by the electrophile before elimination occurs. [] This highlights the importance of careful reagent selection and reaction optimization when functionalizing these compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester](/img/structure/B108238.png)